molecular formula C13H17BFNO3 B12653213 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid

4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Cat. No.: B12653213
M. Wt: 265.09 g/mol
InChI Key: OAIXSFCCIQOGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the following steps:

    Formation of the Piperidinylcarbonyl Intermediate: The piperidinylcarbonyl group is introduced to the benzene ring through a nucleophilic substitution reaction.

    Introduction of the Fluorine Atom: The fluorine atom is added via electrophilic aromatic substitution.

    Boronic Acid Formation:

Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents that facilitate the desired transformations.

Chemical Reactions Analysis

4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.

Scientific Research Applications

4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The piperidinylcarbonyl group and fluorine atom can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

4-Fluoro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:

The presence of both the fluorine atom and the piperidinylcarbonyl group in this compound makes it unique and valuable for specific synthetic applications.

Properties

Molecular Formula

C13H17BFNO3

Molecular Weight

265.09 g/mol

IUPAC Name

[4-fluoro-3-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C13H17BFNO3/c1-9-4-2-3-7-16(9)13(17)11-8-10(14(18)19)5-6-12(11)15/h5-6,8-9,18-19H,2-4,7H2,1H3

InChI Key

OAIXSFCCIQOGKW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCCCC2C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.